4-((4,6-dimethylpyrimidin-2-yl)amino)-N-(6-methoxypyridin-3-yl)butanamide
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Overview
Description
4-((4,6-dimethylpyrimidin-2-yl)amino)-N-(6-methoxypyridin-3-yl)butanamide: is a synthetic organic compound. Its systematic name reflects its substituents and functional groups. Let’s break it down:
4-((4,6-dimethylpyrimidin-2-yl)amino): This part of the compound contains a pyrimidine ring with two methyl groups at positions 4 and 6, and an amino group attached to position 2.
N-(6-methoxypyridin-3-yl)butanamide: Here, we have a butanamide chain with a methoxy group (OCH₃) at position 6 of a pyridine ring.
Preparation Methods
Synthetic Routes::
Condensation Reaction:
- Industrial synthesis typically involves large-scale reactions using optimized conditions.
- Solvents like dichloromethane or dimethylformamide are commonly used.
- Precise reaction conditions and catalysts vary based on the specific manufacturer.
Chemical Reactions Analysis
Oxidation: The compound can undergo oxidation reactions, converting the amino group to a nitro group or other oxidized forms.
Reduction: Reduction of the carbonyl group (C=O) can yield the corresponding alcohol.
Substitution: Halogenation (e.g., chlorination or bromination) at various positions is possible.
Common Reagents: Thionyl chloride, reducing agents (e.g., LiAlH₄), halogens (Cl₂, Br₂).
Major Products: These depend on reaction conditions and substituent positions.
Scientific Research Applications
Medicine: Investigated as a potential drug candidate due to its unique structure.
Chemical Biology: Used as a probe to study cellular processes.
Industry: May find applications in materials science or catalysis.
Mechanism of Action
Targets: The compound likely interacts with specific proteins or enzymes.
Pathways: Further research is needed to elucidate its precise mechanism.
Comparison with Similar Compounds
Uniqueness: Its combination of pyrimidine and pyridine moieties sets it apart.
Similar Compounds: None with identical structure, but related pyrimidine derivatives exist.
Properties
Molecular Formula |
C16H21N5O2 |
---|---|
Molecular Weight |
315.37 g/mol |
IUPAC Name |
4-[(4,6-dimethylpyrimidin-2-yl)amino]-N-(6-methoxypyridin-3-yl)butanamide |
InChI |
InChI=1S/C16H21N5O2/c1-11-9-12(2)20-16(19-11)17-8-4-5-14(22)21-13-6-7-15(23-3)18-10-13/h6-7,9-10H,4-5,8H2,1-3H3,(H,21,22)(H,17,19,20) |
InChI Key |
XSDNYZYGOMAHFL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)NCCCC(=O)NC2=CN=C(C=C2)OC)C |
Origin of Product |
United States |
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